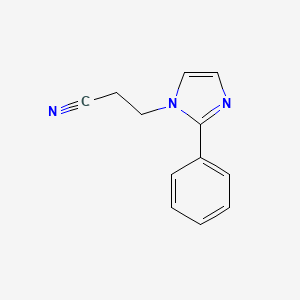

1H-Imidazole-1-propanenitrile, 2-phenyl-

Description

The exact mass of the compound 1H-Imidazole-1-propanenitrile, 2-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Imidazole-1-propanenitrile, 2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-1-propanenitrile, 2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-phenylimidazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYPJEBKDLFIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066947 | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23996-12-5 | |

| Record name | 2PZ-CN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1H-imidazole-1-propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Imidazole-1-propanenitrile, 2-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS No. 23996-12-5). This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The guide delves into the compound's structure, physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. The information presented herein is a synthesis of established chemical principles and available data, intended to serve as a foundational resource for the application and further investigation of this versatile molecule.

Introduction

1H-Imidazole-1-propanenitrile, 2-phenyl-, a derivative of the ubiquitous imidazole scaffold, is a compound of interest in various domains of chemical research, including medicinal chemistry and materials science. The presence of a phenyl group at the 2-position of the imidazole ring and a propanenitrile substituent at the 1-position imparts a unique combination of steric and electronic properties. The imidazole core is a well-known pharmacophore, present in numerous biologically active compounds, while the nitrile group offers a versatile handle for a wide array of chemical transformations. This guide aims to consolidate the available technical information on this compound, providing a reliable reference for its use in research and development.

Compound Identification and Physicochemical Properties

A solid understanding of a compound's fundamental properties is crucial for its effective application in experimental work. The key identifiers and physicochemical properties of 1H-Imidazole-1-propanenitrile, 2-phenyl- are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | [1] |

| Synonyms | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile, 1-(2-Cyanoethyl)-2-phenylimidazole | [2][3] |

| CAS Number | 23996-12-5 | [1][3][4] |

| Molecular Formula | C₁₂H₁₁N₃ | [1][4] |

| Molecular Weight | 197.24 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 99.5-101.5 °C | [4] |

| Boiling Point | 418.3 ± 47.0 °C (Predicted) | [4] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Practically insoluble in water; Soluble in polar organic solvents like alcohols.[2][4] | |

| Vapor Pressure | 3.32E-07 mmHg at 25°C | [4] |

| Flash Point | 206.8 °C | [4] |

| Refractive Index | 1.596 (Predicted) | [4] |

Spectroscopic Characterization

While a comprehensive, publicly available spectral analysis for 1H-Imidazole-1-propanenitrile, 2-phenyl- is not consolidated in a single source, its characteristic spectroscopic features can be reliably predicted based on the known spectra of its constituent functional groups and related imidazole derivatives.[5][6][7][8]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the imidazole ring, and the propanenitrile side chain.

-

Phenyl Protons: A multiplet in the aromatic region, typically between δ 7.2 and 7.8 ppm.

-

Imidazole Protons: Two singlets or doublets in the downfield region, characteristic of imidazole ring protons, likely between δ 7.0 and 7.5 ppm.

-

Propanenitrile Protons: Two triplets corresponding to the two methylene groups of the propanenitrile chain. The methylene group adjacent to the imidazole nitrogen (N-CH₂) would likely appear around δ 4.2-4.5 ppm, while the methylene group adjacent to the nitrile group (CH₂-CN) would be expected at approximately δ 2.8-3.1 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for all 12 carbon atoms in the molecule, with the nitrile carbon appearing significantly downfield.

-

Nitrile Carbon (-C≡N): Expected to be in the range of δ 115-125 ppm.

-

Aromatic and Imidazole Carbons: Multiple signals in the δ 110-150 ppm region.

-

Aliphatic Carbons (-CH₂-CH₂-): Signals for the two methylene carbons are anticipated in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

-

C≡N Stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

C=N and C=C Stretching (Aromatic and Imidazole): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 197. Key fragmentation patterns would likely involve the loss of the cyanoethyl group or cleavage of the propanenitrile chain.

Synthesis

The primary and most direct route for the synthesis of 1H-Imidazole-1-propanenitrile, 2-phenyl- is the cyanoethylation of 2-phenyl-1H-imidazole with acrylonitrile. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the imidazole ring attacks the β-carbon of the acrylonitrile.

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. CAS 23996-12-5: 2PZ-CN | CymitQuimica [cymitquimica.com]

- 3. 23996-12-5 CAS Manufactory [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 1H-Imidazole [webbook.nist.gov]

- 7. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2-phenyl-1H-imidazole-1-propanenitrile

Introduction: The Significance of Imidazole Scaffolds in Modern Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science. As a five-membered aromatic heterocycle containing two nitrogen atoms, its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutic agents and functional materials.[1] Imidazole derivatives are known to exhibit a wide array of biological activities, including as anticancer, antifungal, and anti-inflammatory agents.[2][3] The functionalization of the imidazole core allows for the fine-tuning of its physicochemical and biological properties.

This guide focuses on a specific derivative, 2-phenyl-1H-imidazole-1-propanenitrile (CAS No: 23996-12-5), which incorporates both a phenyl group at the 2-position and a propanenitrile moiety at the N1-position. The phenyl group introduces steric bulk and potential for π-π stacking interactions, while the propanenitrile group adds a polar and reactive nitrile functionality. This combination of features makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery and an interesting candidate for materials science applications, such as in the development of UV-curing materials and electronic chemicals.[4]

This document provides a comprehensive overview of the synthesis of 2-phenyl-1H-imidazole-1-propanenitrile via cyranoethylation, followed by a detailed discussion of its characterization using modern analytical techniques. The protocols and data presented herein are intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Part 1: Synthesis of 2-phenyl-1H-imidazole-1-propanenitrile

The most direct and efficient method for the synthesis of 2-phenyl-1H-imidazole-1-propanenitrile is the cyranoethylation of 2-phenylimidazole with acrylonitrile. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the imidazole ring attacks the electron-deficient β-carbon of acrylonitrile.

Reaction Scheme:

Caption: Synthetic route for 2-phenyl-1H-imidazole-1-propanenitrile.

Experimental Protocol

This protocol is adapted from a general procedure for the cyranoethylation of imidazoles.[5]

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity |

| 2-Phenylimidazole | 670-96-2 | 144.17 | 1.0 eq |

| Acrylonitrile | 107-13-1 | 53.06 | 1.5 - 3.0 eq |

| Ethanol (anhydrous) | 64-17-5 | 46.07 | As solvent |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-phenylimidazole (1.0 eq) in anhydrous ethanol.

-

Addition of Acrylonitrile: To the stirred solution, add acrylonitrile (1.5 - 3.0 eq). The reaction can often proceed without a catalyst, but a small amount of a base like triethylamine or sodium ethoxide can be used to accelerate the reaction if necessary.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Isolation of Crude Product: Remove the solvent and excess acrylonitrile under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Safety Precautions:

-

Acrylonitrile is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen. [6][7] All manipulations involving acrylonitrile must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

2-Phenylimidazole may cause skin and eye irritation. [8] Avoid direct contact and handle with appropriate PPE.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture, although for this specific reaction, it is not always strictly necessary.

Part 2: Characterization of 2-phenyl-1H-imidazole-1-propanenitrile

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-phenyl-1H-imidazole-1-propanenitrile.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁N₃ |

| Molecular Weight | 197.24 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | 99.5-101.5 °C |

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for 2-phenyl-1H-imidazole-1-propanenitrile based on the analysis of structurally similar compounds.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The expected ¹H NMR spectrum will show distinct signals for the protons of the phenyl ring, the imidazole ring, and the propanenitrile chain.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.50 | m | 5H | Phenyl protons |

| ~7.10 | s | 1H | Imidazole H4/H5 |

| ~7.00 | s | 1H | Imidazole H4/H5 |

| ~4.30 | t | 2H | -N-CH₂ -CH₂-CN |

| ~2.90 | t | 2H | -N-CH₂-CH₂ -CN |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Imidazole C2 |

| ~130 | Phenyl C (quaternary) |

| ~129 | Phenyl CH |

| ~128 | Phenyl CH |

| ~127 | Phenyl CH |

| ~125 | Imidazole C4/C5 |

| ~120 | Imidazole C4/C5 |

| ~117 | Nitrile (-C ≡N) |

| ~45 | -N-CH₂ -CH₂-CN |

| ~20 | -N-CH₂-CH₂ -CN |

Note: Due to potential tautomerization in some imidazole systems, the signals for the imidazole carbons can sometimes be difficult to resolve in solution-state NMR.[5]

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100 - 3150 | Medium | Aromatic C-H stretch |

| ~2900 - 3000 | Medium | Aliphatic C-H stretch |

| ~2240 - 2260 | Strong | C≡N stretch (nitrile) |

| ~1600 - 1650 | Medium | C=N stretch (imidazole ring) |

| ~1450 - 1550 | Medium | C=C stretch (aromatic/imidazole) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular ion) |

| 170 | [M - HCN]⁺ |

| 144 | [M - CH₂CH₂CN]⁺ (Loss of the propanenitrile side chain) |

| 117 | [C₈H₇N]⁺ |

Chromatographic Analysis

Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the product. A typical mobile phase would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. The spots can be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid for better peak shape) would be a suitable starting point.

Part 3: Workflow and Logic

The synthesis and characterization of 2-phenyl-1H-imidazole-1-propanenitrile follow a logical workflow designed to ensure the efficient production of a pure and well-characterized compound.

Caption: Overall workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 2-phenyl-1H-imidazole-1-propanenitrile. The cyranoethylation of 2-phenylimidazole offers a reliable and straightforward route to this valuable chemical intermediate. The comprehensive characterization protocol, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the product's structure and purity. The information contained herein is intended to empower researchers and scientists in their pursuit of novel molecules with potential applications in drug discovery and materials science.

References

-

Macaev, F., Rusu, G., Pogrebnoi, S., Gudima, A., Stingaci, E., Vlad, L., & Shvets, N. (2007). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2453. [Link]

-

Zala, S. P., Badmanaban, R., Sen, D. J., & Patel, C. N. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(6), 193-199. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole-1-propanenitrile, 2-phenyl-. Substance Details - SRS. [Link]

-

ChemSrc. (2025). 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile. [Link]

-

ChemBK. (2024). 2-phenyl-1H-imidazole-1-propiononitrile. [Link]

-

Trendafilova, N., Georgieva, I., & Shivachev, B. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 26(15), 4627. [Link]

-

The Expanding Applications of Imidazole Derivatives in the Chemical Industry. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole. [Link]

-

Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(6), 193-199. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile (CAS 23996-12-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile, registered under CAS number 23996-12-5. This document is intended to serve as a technical resource for professionals in research and development, particularly in the fields of medicinal chemistry, organic synthesis, and materials science.

Introduction and Chemical Identity

3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile is a heterocyclic compound featuring a phenyl-substituted imidazole ring linked to a propanenitrile group.[1][2][3] The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, suggesting the potential for this molecule to be a valuable intermediate in the synthesis of novel therapeutic agents.[4][5][6][7][8] The presence of the nitrile group further enhances its synthetic versatility, allowing for a variety of chemical transformations.[4][9]

Synonyms:

-

1-(Cyanoethyl)-2-phenyl-1H-imidazole[10]

-

2-Phenyl-1H-imidazole-1-propanenitrile[10]

-

Curezol 2PZ-CN[10]

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁N₃ | [1][11] |

| Molecular Weight | 197.24 g/mol | [1][11] |

| Appearance | White to off-white crystalline powder | [1][3][4] |

| Melting Point | 99.5-101.5 °C | [1][11] |

| Boiling Point | 418.3 ± 47.0 °C at 760 mmHg | [11] |

| Density | 1.1 ± 0.1 g/cm³ | [11] |

| Flash Point | 206.8 ± 29.3 °C | [11] |

| Water Solubility | Practically insoluble | [1] |

| LogP | 1.14 | [11] |

Molecular Structure and Characterization

The structure of 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile consists of a central imidazole ring substituted with a phenyl group at the 2-position and a propanenitrile group at the 1-position.

Caption: Proposed synthesis of 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-phenyl-1H-imidazole in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Reagent: Add an excess of acrylonitrile to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, remove the excess acrylonitrile and solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile.

Note: This is a generalized protocol based on the synthesis of similar compounds and should be optimized for safety and yield in a laboratory setting.

Potential Applications and Biological Significance

While specific studies on the biological activity of 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile are not prominent in the available literature, its structural motifs suggest several areas of potential application:

-

Pharmaceutical Intermediate: The imidazole core is a key component in many antifungal, antibacterial, and anticancer drugs. [5][6][7][8]This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic value. [4]* Agrochemical Synthesis: Imidazole derivatives are also utilized in the development of herbicides and fungicides. The reactivity of the nitrile group allows for its conversion into other functional groups, expanding its utility in creating new agrochemicals. [4][9]* Materials Science: The compound's structure may lend itself to applications in the development of specialty polymers and coordination complexes.

-

Diagnostic Agents: The imidazole scaffold can be modified to create ligands for medical imaging and diagnostic applications. [4][9]

Safety and Handling

Based on available information, 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile is considered harmful if swallowed, in contact with skin, or if inhaled. [1]It may also cause irritation to the eyes, respiratory system, and skin. [1]Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile is a synthetically versatile compound with significant potential as an intermediate in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and the known biological significance of the imidazole scaffold make it an attractive target for further research and development. While detailed experimental data on its biological activity and a specific, optimized synthesis protocol are yet to be widely published, the foundational information provided in this guide serves as a valuable starting point for scientists and researchers interested in exploring the potential of this molecule.

References

-

Chemsrc. (2025, August 27). CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile. Retrieved from [Link]

-

ChemBK. (2024, April 9). 23996-12-5. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-(2-Cyanoethyl)-2-phenylimidazole. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-(2-cianoetil)-2-fenilimidazol. Retrieved from [Link]

-

ResearchGate. (2016, July 26). (PDF) Synthesis and Biological Activity of Novel 3-phenyl-5-{[(1H benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles. Retrieved from [Link]

-

Zhukovskaya, O. N., et al. (2024, June 30). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2012, June 19). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | Chemsrc [chemsrc.com]

- 3. 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | 23996-12-5 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]

- 7. japsonline.com [japsonline.com]

- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 9. 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile | 23996-57-8 | Benchchem [benchchem.com]

- 10. 3-(2-Phenyl-1H-Imidazol-1-Yl)Propanenitrile | Properties, Uses, Safety, Supplier China - High Purity Chemical Manufacturer [nj-finechem.com]

- 11. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1H-Imidazole-1-propanenitrile, 2-phenyl-

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1H-Imidazole-1-propanenitrile, 2-phenyl-, a heterocyclic compound of interest in pharmaceutical and materials science research. As the journey from discovery to application is paved with meticulous characterization, this document delves into the core attributes of solubility and stability, offering both foundational knowledge and actionable experimental protocols for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Profile of a Promising Heterocycle

1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS No: 23996-12-5), belongs to the versatile family of imidazole derivatives. The imidazole ring is a ubiquitous scaffold in biologically active molecules, including the essential amino acid histidine, and is a cornerstone in the design of numerous therapeutic agents. The presence of a phenyl group at the 2-position and a propanenitrile moiety at the 1-position of the imidazole ring in this specific molecule imparts a unique combination of lipophilicity and polarity, directly influencing its solubility and stability—two parameters that are paramount for its handling, formulation, and ultimate application.

Understanding these characteristics is not merely an academic exercise; it is a critical step in de-risking a compound for further development. Poor solubility can lead to challenges in formulation and bioavailability, while instability can compromise the safety and efficacy of a potential product. This guide, therefore, aims to provide a robust framework for the systematic evaluation of 1H-Imidazole-1-propanenitrile, 2-phenyl-.

Physicochemical Properties at a Glance

A summary of the known physicochemical properties of 1H-Imidazole-1-propanenitrile, 2-phenyl- is presented below. This data serves as a foundational reference for the subsequent discussions on solubility and stability.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁N₃ | [1][2] |

| Molecular Weight | 197.24 g/mol | [1][2] |

| Appearance | Solid (usually white to off-white powder) | - |

| Melting Point | 99.5-101.5 °C | [1] |

| Boiling Point | 418.3 ± 47.0 °C (Predicted) | [1] |

| Water Solubility | Practically insoluble | [1] |

| Organic Solvent Solubility | Soluble in some organic solvents like dichloromethane and chloroform | - |

| Stability | Stable under normal conditions; may react with strong oxidizing agents | - |

A Deep Dive into Solubility

The adage "like dissolves like" is a fundamental principle in chemistry, and it holds particular significance in the pharmaceutical sciences. The solubility of an active pharmaceutical ingredient (API) in various media is a critical determinant of its biopharmaceutical properties. Given that 1H-Imidazole-1-propanenitrile, 2-phenyl- is reported to be "practically insoluble in water," a thorough understanding of its solubility in a range of organic solvents is essential for its formulation and analytical development.

Qualitative and Comparative Solubility Insights

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a robust and reliable method for determining the equilibrium solubility of 1H-Imidazole-1-propanenitrile, 2-phenyl- is paramount. The shake-flask method is a well-established and widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of 1H-Imidazole-1-propanenitrile, 2-phenyl- in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

1H-Imidazole-1-propanenitrile, 2-phenyl- (of known purity)

-

Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane, Toluene)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1H-Imidazole-1-propanenitrile, 2-phenyl- to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of 1H-Imidazole-1-propanenitrile, 2-phenyl- of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the calibration standards using a validated HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a good starting point for method development.

-

Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

Express the solubility as mg/mL or mol/L.

-

Repeat the experiment in triplicate for each solvent to ensure reproducibility.

-

Workflow for Solubility Determination:

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Stability: A Critical Pillar of Compound Viability

The chemical stability of a compound is its ability to resist degradation under various environmental conditions. For a molecule intended for therapeutic or advanced material applications, stability is non-negotiable. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and a shortened shelf life.

General Stability Profile and Potential Degradation Pathways

1H-Imidazole-1-propanenitrile, 2-phenyl- is described as being "stable under normal conditions," but susceptible to reaction with "strong oxidizing agents." This suggests that the imidazole ring, which can be prone to oxidation, is a potential site of degradation. Furthermore, based on the known degradation pathways of other imidazole-containing compounds, other potential routes of degradation for 1H-Imidazole-1-propanenitrile, 2-phenyl- include:

-

Oxidative Degradation: The imidazole ring can be oxidized, potentially leading to the formation of N-oxides or ring-opened products.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.

-

Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, the nitrile group could potentially undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid or an amide intermediate.

Designing a Comprehensive Stability Study: A Forced Degradation Approach

To thoroughly investigate the stability of 1H-Imidazole-1-propanenitrile, 2-phenyl-, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and handling. The goal is to accelerate degradation to identify potential degradation products and establish the degradation pathways. This information is invaluable for developing a stability-indicating analytical method and for designing stable formulations.

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[4]

Objective: To investigate the degradation of 1H-Imidazole-1-propanenitrile, 2-phenyl- under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

1H-Imidazole-1-propanenitrile, 2-phenyl-

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Suitable organic solvents (e.g., acetonitrile, methanol)

-

Temperature-controlled ovens

-

Photostability chamber

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 1H-Imidazole-1-propanenitrile, 2-phenyl- in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and 1 N HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and 1 N NaOH. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% H₂O₂. Keep the solutions at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat in an oven at an elevated temperature (e.g., 80 °C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At various time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples and an unstressed control sample using a developed stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.

-

-

Method Development and Validation: The HPLC method should be capable of separating the parent compound from all significant degradation products. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow for Forced Degradation Study:

Caption: Workflow for a comprehensive forced degradation study.

Conclusion: A Roadmap for Characterization

This technical guide has provided a detailed framework for understanding and evaluating the solubility and stability of 1H-Imidazole-1-propanenitrile, 2-phenyl-. While some foundational data exists, this document highlights the critical need for quantitative experimental work to fully characterize this promising molecule. The provided protocols for solubility determination and forced degradation studies offer a clear and scientifically rigorous path forward for researchers.

By systematically investigating these fundamental properties, the scientific community can unlock the full potential of 1H-Imidazole-1-propanenitrile, 2-phenyl-, paving the way for its successful application in drug development and materials science. The principles and methodologies outlined herein are not only applicable to this specific compound but also serve as a valuable template for the characterization of other novel chemical entities.

References

-

2-Phenyl-1H-imidazole | CAS#:670-96-2 | Chemsrc. (n.d.). Retrieved from [Link]

-

Exploring 2-Phenylimidazole: Properties, Applications, and Manufacturing Excellence. (n.d.). Retrieved from [Link]

-

2-phenyl-1H-imidazole-1-propiononitrile - ChemBK. (n.d.). Retrieved from [Link]

-

2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem. (n.d.). Retrieved from [Link]

-

Forced Degradation Studies - SciSpace. (2016, December 14). Retrieved from [Link]

-

Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved from [Link]

-

1H-Imidazole-1-propanenitrile, 2-phenyl- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

-

2-Phenyl-1H-imidazole - PMC - NIH. (n.d.). Retrieved from [Link]

-

(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. (2010, August 25). Retrieved from [Link]

Sources

In-Silico Target Prediction for 1H-Imidazole-1-propanenitrile, 2-phenyl-: A Technical Guide for Drug Discovery Professionals

Abstract

The identification of molecular targets is a pivotal and often rate-limiting step in the drug discovery and development pipeline. For novel chemical entities, such as 1H-Imidazole-1-propanenitrile, 2-phenyl-, the process of target deconvolution can be particularly challenging. This technical guide provides an in-depth, field-proven framework for the in-silico prediction of biological targets for this and other novel small molecules. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind methodological choices, integrates self-validating systems within the described workflows, and is grounded in authoritative scientific literature. We will explore a multi-pronged computational strategy, encompassing ligand-based, structure-based, and machine learning approaches, to generate a high-confidence list of putative protein targets. The guide culminates in a discussion of the requisite experimental validation of these computational hypotheses, thereby bridging the gap between in-silico predictions and laboratory confirmation.

Introduction: The Challenge of Target Deconvolution for Novel Imidazole Scaffolds

1H-Imidazole-1-propanenitrile, 2-phenyl- is a small molecule featuring a 2-phenyl-imidazole core. The imidazole moiety is a well-established pharmacophore present in numerous approved drugs and natural products, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This prevalence suggests that novel imidazole-containing compounds, such as the one , hold significant therapeutic potential. However, without prior biological characterization, it remains an "orphan" compound, and its mechanism of action is unknown.

The primary objective of this guide is to delineate a systematic and robust in-silico workflow to elucidate the potential protein targets of 1H-Imidazole-1-propanenitrile, 2-phenyl-. This process, often termed "target fishing" or "target deconvolution," is a critical first step in understanding a compound's pharmacology, predicting its efficacy, and anticipating potential off-target effects.[4]

Our approach is predicated on the principle of leveraging the vast and ever-growing repositories of biological and chemical data to make informed predictions. We will navigate through a suite of computational techniques designed to answer the fundamental question: "To which proteins in the human proteome is this compound most likely to bind and exert a biological effect?"

Foundational Steps: Compound Preparation and Characterization

Before embarking on predictive modeling, it is imperative to properly prepare and characterize the molecule of interest. This foundational step ensures the accuracy and relevance of all subsequent computational analyses.

Chemical Structure and Properties

The canonical SMILES (Simplified Molecular Input Line Entry System) representation for 1H-Imidazole-1-propanenitrile, 2-phenyl- is N#CC(C)N1C=C(N=C1)C2=CC=CC=C2.

| Property | Value | Source |

| Molecular Formula | C12H11N3 | [5][6] |

| Molecular Weight | 197.24 g/mol | [5] |

| CAS Number | 23996-12-5 | [6] |

| Synonyms | 3-(2-phenyl-1H-imidazol-1-yl)propanenitrile, 1-(2-cyanoethyl)-2-phenylimidazole | [6] |

3D Conformer Generation

The 2D representation of a molecule is insufficient for most in-silico techniques, which rely on three-dimensional atomic coordinates.

Protocol 1: 3D Conformer Generation

-

Input Structure: Begin with the 2D structure of 1H-Imidazole-1-propanenitrile, 2-phenyl- in a suitable format (e.g., SDF, MOL2).

-

Protonation State: Determine the likely protonation state at a physiological pH of 7.4. The imidazole ring has a pKa that can vary depending on its substituents, but it is generally in a neutral state at physiological pH.

-

Tautomeric State: Enumerate possible tautomers. For the imidazole ring, two tautomeric forms are possible.

-

Conformer Generation: Employ a robust conformational search algorithm (e.g., using software like Open Babel, RDKit, or commercial packages such as Schrödinger's LigPrep) to generate a diverse ensemble of low-energy 3D conformers. This step is crucial as it acknowledges the flexibility of the molecule, which is essential for binding to a protein's active site.

-

Energy Minimization: Each generated conformer should be subjected to energy minimization using a suitable force field (e.g., MMFF94, OPLS3e) to relieve any steric strain and arrive at a more realistic, low-energy conformation.

Ligand-Based Target Prediction: Guilt by Association

Ligand-based methods operate on the principle of "molecular similarity," which posits that structurally similar molecules are likely to have similar biological activities.[7] These approaches are particularly valuable when the 3D structure of the target protein is unknown.

Chemical Similarity Searching

This is the most straightforward ligand-based approach. We search large databases of bioactive molecules (e.g., ChEMBL, PubChem BioAssay) to find compounds that are structurally similar to our query molecule and have known biological targets.

Protocol 2: 2D Fingerprint-Based Similarity Search

-

Fingerprint Generation: Convert the 2D structure of 1H-Imidazole-1-propanenitrile, 2-phenyl- into a molecular fingerprint. Common fingerprinting algorithms include Morgan fingerprints (circular fingerprints) and MACCS keys.

-

Database Selection: Choose a comprehensive bioactivity database such as ChEMBL.

-

Similarity Metric: Employ a similarity metric, most commonly the Tanimoto coefficient, to quantify the similarity between the query fingerprint and the fingerprints of all molecules in the database.

-

Thresholding and Analysis: Set a similarity threshold (e.g., Tanimoto coefficient > 0.85) to retrieve the most similar compounds. The known targets of these retrieved "neighbor" compounds are then considered potential targets for our query molecule.

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential molecular features that are responsible for a molecule's biological activity.[8][9][10][11]

Workflow for Ligand-Based Pharmacophore Modeling

Caption: Ligand-based pharmacophore modeling workflow.

Structure-Based Target Prediction: Docking into the Proteome

When the 3D structures of potential protein targets are available, we can employ structure-based methods. Reverse docking is a powerful technique that involves docking our query molecule against a large library of protein structures to predict its most likely binding partners.[12][13][14][15][16]

Reverse Docking

This approach "reverses" the typical virtual screening paradigm; instead of screening many compounds against one target, we screen one compound against many targets.[17]

Protocol 3: Reverse Docking Workflow

-

Target Library Preparation: Curate a library of 3D protein structures. This can be the entire Protein Data Bank (PDB) or a more focused library of, for example, all human kinases or GPCRs. Each protein structure must be prepared by adding hydrogens, assigning bond orders, and removing water molecules and co-crystallized ligands. The binding site for each protein must also be defined.

-

Ligand Preparation: Use the prepared 3D conformers of 1H-Imidazole-1-propanenitrile, 2-phenyl- from Protocol 1.

-

Molecular Docking: Systematically dock the query molecule into the defined binding site of each protein in the library using a docking program such as AutoDock Vina, GOLD, or Glide.[15] The docking algorithm will sample different poses (orientations and conformations) of the ligand within the binding site and assign a score to each pose based on a scoring function that estimates the binding affinity.

-

Scoring and Ranking: Rank the protein targets based on the docking scores. Lower (more negative) scores generally indicate a higher predicted binding affinity.

-

Post-Docking Analysis: Visually inspect the top-ranking poses to ensure that the predicted binding interactions are chemically reasonable (e.g., formation of hydrogen bonds, hydrophobic interactions).

Workflow for Reverse Docking

Caption: A streamlined workflow for reverse docking.

Machine Learning and AI-Powered Approaches

The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized drug discovery.[18][19] These methods can learn complex patterns from vast datasets of drug-target interactions to predict novel interactions.[5]

Deep Learning for Drug-Target Interaction (DTI) Prediction

Deep learning models, particularly those based on graph neural networks, can learn representations of both molecules and proteins to predict the probability of an interaction.[18]

Workflow for a Machine Learning-Based DTI Prediction

Caption: A typical machine learning workflow for DTI prediction.

Consensus Scoring and Prioritization of Putative Targets

Each of the aforementioned methods will generate a list of potential targets. It is highly unlikely that these lists will be identical. A robust strategy involves integrating the results from these orthogonal approaches to arrive at a high-confidence, prioritized list of putative targets.

| In-Silico Method | Strengths | Weaknesses |

| Chemical Similarity | Fast, computationally inexpensive. | Limited to the chemical space of known drugs. |

| Pharmacophore Screening | Can identify novel scaffolds. | Requires a set of known active ligands or a target structure. |

| Reverse Docking | Provides structural insights into binding. | Computationally intensive, sensitive to scoring function inaccuracies. |

| Machine Learning | Can learn complex, non-linear relationships. | Requires large amounts of training data, can be a "black box". |

A consensus approach might involve prioritizing targets that are predicted by at least two different methods. For example, a protein that is identified through both reverse docking and a machine learning model would be considered a higher-priority candidate for experimental validation.

Experimental Validation: From Prediction to Confirmation

In-silico predictions are hypotheses that must be tested experimentally. A tiered approach to experimental validation is often the most resource-efficient strategy.

Protocol 4: Tiered Experimental Validation

-

Tier 1: Biochemical Assays:

-

Binding Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to confirm a direct physical interaction between 1H-Imidazole-1-propanenitrile, 2-phenyl- and the high-priority putative target proteins and to quantify the binding affinity (Kd).

-

Enzymatic Assays: If the predicted target is an enzyme, perform an in vitro assay to determine if the compound inhibits or activates its enzymatic activity (IC50 or EC50).

-

-

Tier 2: Cell-Based Assays:

-

Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its intended target in a cellular context.

-

Phenotypic Assays: Design a cell-based assay that measures a biological outcome known to be modulated by the target protein.[9] For example, if the predicted target is involved in cell proliferation, a cell viability assay (e.g., MTT assay) can be used to assess the compound's effect on cancer cell lines.[19]

-

-

Tier 3: In Vivo Models:

-

If the results from the biochemical and cell-based assays are promising, the compound's effect can be evaluated in a relevant animal model of disease.

-

Conclusion and Future Perspectives

The in-silico prediction of protein targets for novel compounds like 1H-Imidazole-1-propanenitrile, 2-phenyl- is a complex but tractable problem. By employing a multi-faceted approach that combines ligand-based, structure-based, and machine learning methodologies, we can generate a robust and prioritized list of putative targets. This computational workflow, when tightly integrated with experimental validation, can significantly accelerate the drug discovery process, reduce costs, and increase the likelihood of success.

As computational power continues to grow and our understanding of protein-ligand interactions deepens, we can expect these in-silico methods to become even more predictive and integral to the development of new medicines. The future of target identification will likely involve the seamless integration of these predictive models with high-throughput experimental screening and real-world evidence to rapidly and accurately elucidate the mechanisms of action of novel therapeutic candidates.

References

- Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. (n.d.).

- A review of machine learning-based methods for predicting drug–target interactions - PMC. (2024, April 12).

- Experimental validation of in silico target predictions on synergistic protein targets - PMC. (2013, March 22).

- Experimental validation of in silico target predictions on synergistic protein targets. (2025, August 6).

- Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces - MDPI. (n.d.).

- In Silico Target Prediction for Small Molecules. | Semantic Scholar. (n.d.).

- Drug Screening and Target Prediction Based on Machine Learning. (n.d.).

- In Silico Target Prediction - Creative Biolabs. (n.d.).

- Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing). (n.d.).

- Pharmacophore modeling in drug design - PubMed. (2025, February 6).

- Application of Machine Learning for Drug–Target Interaction Prediction - Frontiers. (2021, June 20).

- What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025, May 21).

- Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. - UNIR. (2024, June 1).

- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15).

- Pharmacophore modeling | PDF - Slideshare. (n.d.).

- How machine learning is redefining drug development | Lauren Davis | TEDxMIT - YouTube. (2025, May 19).

- Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem - MDPI. (2023, June 16).

- Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing) DOI:10.1039/C2MD20286G. (2012, November 23).

- (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025, August 10).

- Full article: Validation guidelines for drug-target prediction methods - Taylor & Francis. (2024, November 21).

- 1H-Imidazole-1-propanenitrile, 2-phenyl- - Substance Details - SRS | US EPA. (n.d.).

- MultiDock Screening Tool - Reverse docking demonstration - YouTube. (2022, July 8).

- 2-phenyl-1H-imidazole-1-propiononitrile - ChemBK. (2024, April 9).

- 1H-Imidazole-1-propanenitrile, 4,5-bis[(2-cyanoethoxy)methyl]-2-phenyl - LookChem. (n.d.).

- CAS 65652-67-7 1H-Imidazole-1-propanenitrile,4,5-bis[(2-cyanoethoxy)methyl]-2-phenyl. (n.d.).

- 1H-Imidazole-1-propanenitrile, 4,5-bis[(2-cyanoethoxy)methyl]-2-phenyl. (2018, February 16).

- Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.).

- Reverse Docking Stages to Identify Potential Drug Candidate Compounds Bioinformatically. (2022, July 29).

- ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC - NIH. (2023, October 10).

- Reverse docking: Significance and symbolism. (2024, December 19).

- (PDF) Imidazole: Having Versatile Biological Activities - ResearchGate. (n.d.).

- CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | Chemsrc. (2025, August 27).

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (2017, August 11).

- Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. (2021, February 18).

Sources

- 1. Predicting protein targets for drug-like compounds using transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. Bioactivity screening of environmental chemicals using imaging-based high-throughput phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Imidazole-1-propanenitrile, 2-phenyl- | REALAB LLC [realab.ua]

- 7. CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | Chemsrc [chemsrc.com]

- 8. Application of machine learning models for property prediction to targeted protein degraders. - OAK Open Access Archive [oak.novartis.com]

- 9. 3-(2-Phenyl-1H-Imidazol-1-Yl)Propanenitrile | Properties, Uses, Safety, Supplier China - High Purity Chemical Manufacturer [nj-finechem.com]

- 10. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]

- 13. MSPEDTI: Prediction of Drug–Target Interactions via Molecular Structure with Protein Evolutionary Information - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioactivity screening of environmental chemicals using imaging-based high-throughput phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemscene.com [chemscene.com]

- 19. Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem [mdpi.com]

The Enduring Scaffold: A Technical Guide to 2-Phenyl Substituted Imidazoles in Modern Drug Discovery

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its unique electronic characteristics and ability to engage in various biological interactions have made it a "privileged scaffold" in drug design.[1][3][4] When substituted with a phenyl group at the 2-position, the resulting 2-phenylimidazole core gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This guide provides a comprehensive literature review of 2-phenyl substituted imidazoles, delving into their synthesis, diverse therapeutic applications, and the structure-activity relationships that govern their function. We will explore their roles as anticancer, anti-inflammatory, and antifungal agents, with a particular focus on their mechanism of action as kinase inhibitors, providing field-proven insights for professionals in drug development.

The Significance of the 2-Phenylimidazole Core

The imidazole ring's two nitrogen atoms—one basic and one weakly acidic—allow it to act as a proton donor, proton acceptor, and a coordinating ligand for metal ions.[5][6] This versatility facilitates strong interactions with a multitude of biological targets like enzymes and receptors.[1][3] The addition of a phenyl group at the C2 position significantly influences the molecule's steric and electronic properties, enhancing its stability, modulating its reactivity, and often forming critical hydrophobic or aromatic interactions within target binding sites.[7][8] This combination of a versatile heterocyclic core and a key aromatic substituent underpins the wide-ranging therapeutic potential of this compound class, from pharmaceuticals to agrochemicals.[5][9][10][11]

Synthetic Strategies: Building the Core Scaffold

The construction of the 2-phenylimidazole scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern, scalability, and reaction efficiency.

The Classic Approach: Debus-Radziszewski Imidazole Synthesis

The most fundamental and historically significant method is the Debus-Radziszewski reaction, a multi-component reaction that condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (benzaldehyde for 2-phenylimidazole), and two equivalents of ammonia.[12][13][14] This one-pot synthesis is valued for its atom economy and use of readily available starting materials, making it commercially viable.[12][13]

The reaction is thought to proceed in two main stages:

-

Condensation of the dicarbonyl compound with ammonia to form a diimine intermediate.[12][13][14]

-

Condensation of the diimine with the aldehyde to form the final imidazole ring.[12][13]

Despite its utility, the classic method can suffer from low yields and the formation of byproducts, necessitating purification.[15] Modern modifications often employ catalysts such as Lewis acids, silica tungstic acid, or microwave irradiation to improve reaction rates and yields.[15]

Caption: The Debus-Radziszewski reaction workflow.

Alternative Synthetic Routes

Other notable methods for synthesizing 2-phenylimidazoles include:

-

Dehydrogenation of 2-Phenylimidazoline: This two-step approach involves first synthesizing a 2-phenylimidazoline from ethylenediamine and benzaldehyde (or a derivative), followed by an oxidation/dehydrogenation step to create the aromatic imidazole ring.[16] While the initial condensation is often high-yielding, the dehydrogenation step can require harsh conditions or specific catalysts like manganese dioxide (MnO₂) or novel catalytic systems.[16]

-

Alkylation/Arylation Methods: Modern cross-coupling strategies allow for the direct formation of the C-phenyl bond. One such method involves the reaction of imidazole with iodobenzene using nanoparticle nickel and copper iodide as catalysts.[16][17] This approach is advantageous for its scalability and use of accessible starting materials.[16]

Detailed Protocol: Catalyst-Assisted Debus-Radziszewski Synthesis

This protocol is a representative example of a modern, higher-yield approach to synthesizing 2-phenylimidazole derivatives.

Objective: To synthesize a 2,4,5-trisubstituted imidazole using a catalyst.

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Substituted Benzaldehyde

-

Ammonium Acetate (Ammonia source)

-

Silica Tungstic Acid (Catalyst)

-

Ethanol (Solvent)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

-

Setup: Assemble a reflux apparatus using a round-bottom flask equipped with a magnetic stir bar and a condenser.

-

Charging the Flask: To the flask, add benzil (1 mmol), a substituted benzaldehyde (1 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of silica tungstic acid (e.g., 5 mol%).

-

Solvent Addition: Add ethanol (10-15 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.[15]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure substituted 2-phenylimidazole.

Rationale: The use of ammonium acetate provides a more manageable source of ammonia compared to aqueous or gaseous ammonia. The silica tungstic acid acts as a solid acid catalyst, accelerating the condensation and cyclization steps, leading to shorter reaction times and often higher yields than the uncatalyzed reaction.[15]

A Spectrum of Biological Activity

2-Phenylimidazole derivatives have been extensively investigated and have demonstrated a wide array of pharmacological activities. Their electron-rich nature allows them to bind to various enzymes and receptors, making them valuable scaffolds in medicinal chemistry.[3]

Anticancer Activity

The fight against cancer has been a major focus for the application of 2-phenylimidazoles. These compounds exert their effects through multiple mechanisms.

-

Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Imidazole-based compounds have been successfully developed as kinase inhibitors.[3] A prominent example is their activity against p38 MAP Kinase . The p38 MAPK pathway is crucial in regulating inflammatory responses and cell cycle, and its inhibition is a key strategy in treating both inflammatory diseases and some cancers.[18][19][20] Trisubstituted imidazoles were among the first potent p38 inhibitors discovered and function as competitive inhibitors at the ATP binding site.[18][21]

-

Targeting Receptor Tyrosine Kinases (RTKs): Fused 2-phenylimidazo[2,1-b]benzothiazole derivatives have been shown to target the Met receptor tyrosine kinase, interfering with signaling pathways like PI3K-Akt that are critical for tumor cell survival and proliferation.[22]

-

Other Mechanisms: Various derivatives have shown cytotoxicity against a range of human cancer cell lines, including breast, lung, and leukemia.[23][24][25] The mechanisms can include inducing cell cycle arrest, disrupting DNA integrity, or inhibiting other key enzymes like topoisomerase II.[3][24][26]

Caption: Inhibition of the p38 MAPK pathway by 2-phenylimidazoles.

Anti-inflammatory Activity

The anti-inflammatory effects of 2-phenylimidazoles are intrinsically linked to their anticancer mechanisms, primarily through the inhibition of the p38 MAP kinase.[18] This kinase plays a central role in regulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[18][20] By blocking p38, these compounds can effectively dampen the inflammatory cascade, making them promising therapeutic candidates for inflammatory diseases.[18][27]

Antifungal and Antimicrobial Activity

The imidazole scaffold is famously present in many antifungal drugs (e.g., clotrimazole, miconazole). 2-Phenylimidazole derivatives continue this legacy, showing potent activity against various fungal and bacterial pathogens.[5][7][10] Some 2-amino-4(5)-arylimidazoles exhibit a broad spectrum of antimicrobial activity.[28] Their mechanism often involves the inhibition of key fungal enzymes or disruption of the cell membrane integrity.

Structure-Activity Relationship (SAR) Insights

Optimizing the biological activity of the 2-phenylimidazole core involves systematic modification at several key positions: the N1 nitrogen of the imidazole ring, the C4 and C5 positions, and various positions on the C2-phenyl ring. SAR studies are crucial for rationally designing more potent and selective drug candidates.[29]

For p38 MAP kinase inhibitors, for example, specific substitutions on the phenyl ring and the imidazole core are known to be critical for potent inhibition.[18] The table below summarizes hypothetical SAR data for a series of 2-phenylimidazole analogs tested for their inhibitory activity against a target kinase.

| Compound ID | R1 (N1-substituent) | R2 (C4-substituent) | R3 (C2-Phenyl substituent) | Kinase IC₅₀ (nM) |

| A-1 | H | Phenyl | 4-Fluoro | 50 |

| A-2 | Methyl | Phenyl | 4-Fluoro | 150 |

| A-3 | H | Pyridyl | 4-Fluoro | 25 |

| A-4 | H | Phenyl | 4-Chloro | 65 |

| A-5 | H | Phenyl | H | 200 |

| A-6 | H | Pyridyl | 2,4-Difluoro | 15 |

Analysis of SAR Data:

-

N1-Substitution: As seen by comparing A-1 and A-2 , substitution on the N1 nitrogen appears to be detrimental to activity, suggesting an unsubstituted N-H may be important for hydrogen bonding with the target.

-

C4-Substitution: Replacing the C4-phenyl group with a pyridyl group (A-1 vs. A-3 ) enhances potency, indicating a potential favorable interaction with the pyridyl nitrogen.

-

C2-Phenyl Substitution: A halogen at the 4-position of the phenyl ring (A-1 vs. A-5 ) is crucial for activity. Fluorine appears slightly more favorable than chlorine (A-1 vs. A-4 ). Further substitution, as in the difluoro-analog A-6 , combined with the optimal C4-pyridyl group, leads to the most potent compound in this series.

These insights guide medicinal chemists in lead optimization, demonstrating how small structural changes can lead to significant improvements in biological potency.

Challenges and Future Perspectives

While the 2-phenylimidazole scaffold holds immense promise, challenges remain. Issues such as metabolic stability, selectivity, and potential off-target effects must be carefully addressed during drug development.[21][30] For instance, some early p38 MAPK inhibitors faced setbacks in clinical trials due to adverse effects.[21]

Future research will likely focus on:

-

Developing Highly Selective Inhibitors: Designing compounds that can distinguish between closely related kinase isoforms to minimize off-target effects.

-

Improving Pharmacokinetic Properties: Optimizing molecules for better absorption, distribution, metabolism, and excretion (ADME) profiles to enhance in vivo efficacy and safety.[30]

-

Novel Therapeutic Applications: Exploring the utility of 2-phenylimidazoles against new targets and diseases, including neurodegenerative disorders and viral infections.[30][31]

The versatility of the 2-phenylimidazole core, combined with decades of synthetic and pharmacological exploration, ensures that it will remain a highly relevant and fruitful scaffold for the discovery of new medicines for years to come.

References

-

Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

-

Bentham Science Publishers. (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Retrieved from [Link]

-

Ingenta Connect. (2005). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrid.... Retrieved from [Link]

-

Gkeka, P., et al. (2018). The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. Autophagy, 14(3), 549-551. Retrieved from [Link]

-

Lee, J. C., & Young, P. R. (2000). MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. Current Opinion in Drug Discovery & Development, 3(5), 549-558. Retrieved from [Link]

-

Sammartino, M., et al. (2012). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. PLoS ONE, 7(10), e46638. Retrieved from [Link]

-

ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. Retrieved from [Link]

-

Caloong Chemical Co., Ltd. (2025). 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. Retrieved from [Link]

-

Caloong Chemical Co., Ltd. (2024). Applications of 2 - phenylimidazole in Various Fields. Retrieved from [Link]

-

Fengchen Group. (n.d.). Exploring 2-Phenylimidazole: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]

-

Toledo, F. O., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 29(3), 598. Retrieved from [Link]

-

Caloong Chemical Co., Ltd. (2023). Overview of the Synthesis Method of 2-Phenylimidazole. Retrieved from [Link]

-

Caloong Chemical Co., Ltd. (2023). New Synthesis Method of 2-Phenylimidazoline. Retrieved from [Link]

-

Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Biomolecules, 11(8), 1129. Retrieved from [Link]

-

Gaba, M., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(7), 3183. Retrieved from [Link]

-

Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Hu, C., et al. (2014). Design, Synthesis and Biological Evaluation of 2, 4, 5-Triphenylimidazole Derivatives with Preliminary SAR. Letters in Drug Design & Discovery, 11(6), 716-723. Retrieved from [Link]

-